![molecular formula C9H7ClN2O4 B3427138 N-(2-chloroacetyl)-3-nitrobenzamide CAS No. 568555-83-9](/img/structure/B3427138.png)
N-(2-chloroacetyl)-3-nitrobenzamide
Overview
Scientific Research Applications
Chemoselective N-chloroacetylation of Aminoalcohols
“N-(2-chloroacetyl)-3-nitrobenzamide” is used in the chemoselective N-chloroacetylation of aminoalcohols . This process is efficient and highly chemoselective, allowing for the creation of chloroacetamides in phosphate buffer within 20 minutes . This method is eco-friendly, easily scalable, and robust .
Synthesis of Amides
The physio-chemical properties of amides, their stability, 3-dimensional conformational structure, and conversion to other active groups have been extensively exploited by researchers in various fields . “this compound” plays a crucial role in the synthesis of these amides .
Acetylation of Primary Amines and Amino Acids
“this compound” is used in the efficient acetylation of primary amines and amino acids . This process is carried out in an environmentally benign brine solution using acetyl chloride .
Synthesis of Ceramides
The compound is also used in the synthesis of ceramides . Ceramides are a family of waxy lipid molecules which are important in maintaining the functionality of cell membranes .
Antimicrobial and Anticancer Drug Research
“this compound” derivatives are being studied for their pharmacological activities, particularly in combating antimicrobial and anticancer drug resistance .
Bio-Compatible Synthesis
The compound is used in bio-compatible synthesis under neutral conditions . This method is similar to biologically ambient conditions, making it a potentially useful green chemical transformation .
properties
IUPAC Name |
N-(2-chloroacetyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4/c10-5-8(13)11-9(14)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUQBMIFHWFGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294920 | |
Record name | N-(2-Chloroacetyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
568555-83-9 | |
Record name | N-(2-Chloroacetyl)-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568555-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloroacetyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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